1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea is an organic compound that features a urea moiety linked to a furan ring and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea typically involves the reaction of furan-2-ylmethylamine with 3-phenylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the urea moiety.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and biphenyl group can facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the additional phenyl group, potentially altering its chemical properties and biological activity.
1-(Thiophen-2-ylmethyl)-3-(3-phenylphenyl)urea: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and applications.
1-(Furan-2-ylmethyl)-3-(4-phenylphenyl)urea: The position of the phenyl group on the biphenyl moiety is different, which can influence its chemical behavior and interactions.
Uniqueness: 1-(Furan-2-ylmethyl)-3-(3-phenylphenyl)urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of a furan ring, biphenyl group, and urea moiety allows for versatile applications and interactions in various fields of research.
Properties
CAS No. |
6298-33-5 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-phenylphenyl)urea |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-17-10-5-11-22-17)20-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20,21) |
InChI Key |
OJZLVCSSTHGBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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